(5-Chloro-2-(phenoxy)phenyl)triphenylsilane
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Overview
Description
(5-Chloro-2-(phenoxy)phenyl)triphenylsilane is a chemical compound with the molecular formula C30H23ClOSi and a molecular weight of 463.04 g/mol . This compound is known for its unique structure, which includes a phenoxy group, a chloro-substituted phenyl group, and a triphenylsilane moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane typically involves the reaction of 5-chloro-2-(phenoxy)phenylmagnesium bromide with chlorotriphenylsilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(phenoxy)phenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include hydroxy derivatives.
Scientific Research Applications
(5-Chloro-2-(phenoxy)phenyl)triphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane involves its interaction with specific molecular targets. The phenoxy and chloro groups allow the compound to bind to various enzymes and receptors, modulating their activity. The triphenylsilane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a bromo group instead of a chloro group.
(5-Methyl-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a methyl group instead of a chloro group.
(5-Fluoro-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
(5-Chloro-2-(phenoxy)phenyl)triphenylsilane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its ability to participate in substitution reactions, while the phenoxy group provides additional sites for chemical modification .
Properties
CAS No. |
18866-43-8 |
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Molecular Formula |
C30H23ClOSi |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
(5-chloro-2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H23ClOSi/c31-24-21-22-29(32-25-13-5-1-6-14-25)30(23-24)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H |
InChI Key |
CAIKOJAPJLYZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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